molecular formula C12H7BrFNO B11840678 (3-Bromo-2-fluorophenyl)(pyridin-2-YL)methanone

(3-Bromo-2-fluorophenyl)(pyridin-2-YL)methanone

Katalognummer: B11840678
Molekulargewicht: 280.09 g/mol
InChI-Schlüssel: YXVOJGFWPJGGCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone is an aromatic ketone that features both bromine and fluorine substituents on a phenyl ring, along with a pyridin-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-2-fluorobenzaldehyde and pyridin-2-ylmethanone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.

    Procedure: The 3-bromo-2-fluorobenzaldehyde is reacted with pyridin-2-ylmethanone under the specified conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions.

Wirkmechanismus

The mechanism of action of (3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone
  • (3-Bromo-2-fluorophenyl)(pyridin-3-yl)methanone
  • (3-Bromo-2-fluorophenyl)(pyridin-4-yl)methanone

Uniqueness

(3-Bromo-2-fluorophenyl)(pyridin-2-yl)methanone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring and the presence of the pyridin-2-yl group. This unique structure can result in distinct electronic properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C12H7BrFNO

Molekulargewicht

280.09 g/mol

IUPAC-Name

(3-bromo-2-fluorophenyl)-pyridin-2-ylmethanone

InChI

InChI=1S/C12H7BrFNO/c13-9-5-3-4-8(11(9)14)12(16)10-6-1-2-7-15-10/h1-7H

InChI-Schlüssel

YXVOJGFWPJGGCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.